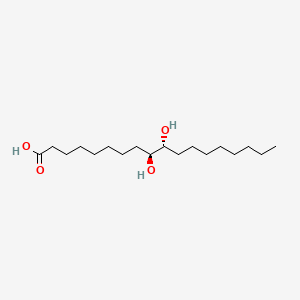
(9S,10R)-dihydroxyoctadecanoic acid
Übersicht
Beschreibung
(9S,10R)-dihydroxyoctadecanoic acid is a hydroxy fatty acid that is octadecanoic acid carrying two hydroxy substituents at positions 9 and 10. It is a dihydroxy monocarboxylic acid and a hydroxyoctadecanoic acid. It derives from an octadecanoic acid. It is a conjugate acid of a (9S,10R)-dihydroxyoctadecanoate. It is an enantiomer of a (9R,10S)-dihydroxyoctadecanoic acid.
Wissenschaftliche Forschungsanwendungen
1. Analysis of Trihydroxyoctadecenoic Acids
Research by Hamberg (1991) in the field of lipid chemistry has provided insights into the structural analysis of trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, which includes compounds like 9S,10R-dihydroxyoctadecanoic acid. This work is fundamental for understanding the complex chemical structures and reactions of lipid compounds in various biological systems (Hamberg, 1991).
2. Investigation into Epoxyalcohol and Trihydroxy Derivatives
Thomas et al. (2013) characterized the allylic epoxy alcohols and their trihydroxy hydrolysis products generated from hydroperoxy-octadecenoic acid. This research contributes to a better understanding of the biochemical transformations and potential applications of these lipid compounds, including 9S,10R-dihydroxyoctadecanoic acid (Thomas et al., 2013).
3. Chiral Assembly of Racemic Mixtures
The study by Cai and Bernasek (2005) investigates the chiral assembly patterns of racemic mixtures, including derivatives of dihydroxyoctadecanoic acids. This research is significant for understanding the self-assembly and surface interaction of chiral molecules, which has implications in materials science and nanotechnology (Cai & Bernasek, 2005).
4. Phase Behavior in Fatty Acid Monolayers
Research by Huda, Fujio, and Uzu (1996) explored the phase behaviors of various hydroxylated fatty acids, including 9,10-dihydroxyoctadecanoic acid. Their findings have implications for understanding the physical properties of lipid monolayers and their potential applications in material science (Huda et al., 1996).
5. Applications in Plant Defense
Pinot et al. (2000) investigated the omega-hydroxylation of epoxy- and hydroxy-fatty acids by CYP94A1, focusing on plant fatty acid derivatives like 9,10-dihydroxystearic acid. Their findings suggest a potential role of these compounds in plant defense and signaling, offering insights into plant biochemistry and the role of specific lipids in plant-pathogen interactions (Pinot et al., 2000).
Eigenschaften
Produktname |
(9S,10R)-dihydroxyoctadecanoic acid |
|---|---|
Molekularformel |
C18H36O4 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(9S,10R)-9,10-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m1/s1 |
InChI-Schlüssel |
VACHUYIREGFMSP-SJORKVTESA-N |
Isomerische SMILES |
CCCCCCCC[C@H]([C@H](CCCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

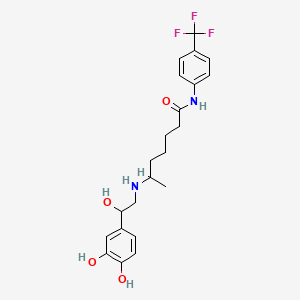
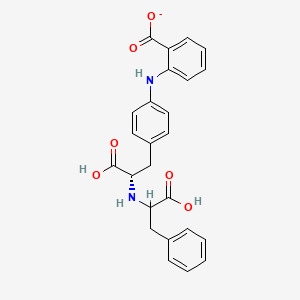
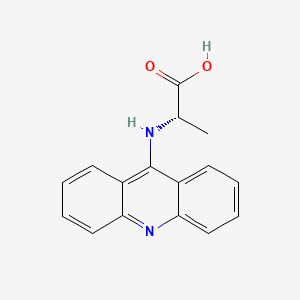
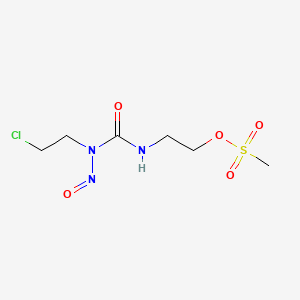
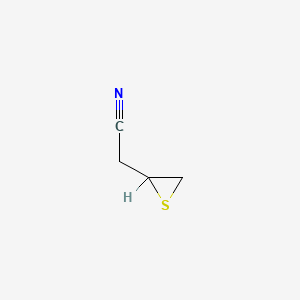
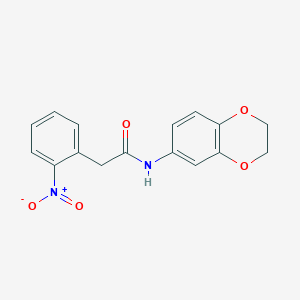
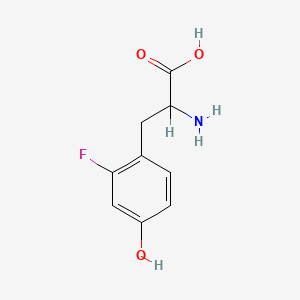
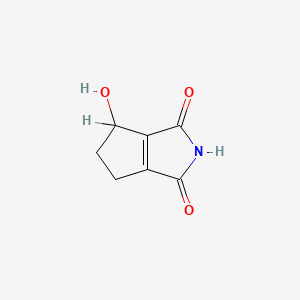
![N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1209382.png)
![9-chloro-3-[(1-ethyl-2-pyrrolidinyl)methyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1209383.png)
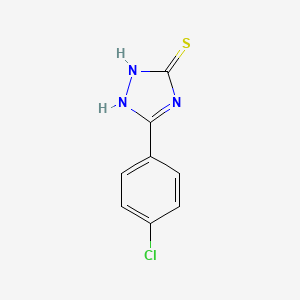
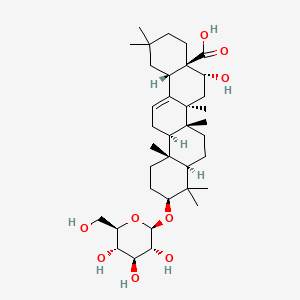
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1209390.png)
![7-Hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]-1-benzopyran-4-one](/img/structure/B1209392.png)